molecular formula C14H16ClN3 B13940468 Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine

Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine

Cat. No.: B13940468
M. Wt: 261.75 g/mol
InChI Key: KZNPKULAQJHULY-UHFFFAOYSA-N
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Description

Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities . The presence of the tert-butyl group and the chloro-phenyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine typically involves a multi-step process. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with another substrate at the C2 position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine can be compared with other pyrimidine derivatives, such as:

    Imatinib: A well-known anticancer drug that targets specific tyrosine kinases.

    Dasatinib: Another anticancer drug with a similar mechanism of action.

    Nilotinib: Used for treating certain types of leukemia.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

N-tert-butyl-4-chloro-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C14H16ClN3/c1-14(2,3)18-13-16-11(9-12(15)17-13)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17,18)

InChI Key

KZNPKULAQJHULY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=CC(=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

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